1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyrrolidine moiety attached to a phenyl ring, and a tolyl group linked to a urea functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxypyrrolidine Moiety: This step involves the reaction of a suitable pyrrolidine derivative with a methoxy group donor under controlled conditions.
Attachment to the Phenyl Ring: The methoxypyrrolidine moiety is then attached to a phenyl ring through a substitution reaction, often using a halogenated phenyl derivative as the starting material.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea linkage, resulting in the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or tolyl rings are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may play a crucial role in binding to these targets, while the urea linkage can facilitate interactions with other molecules. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:
1-(4-(3-Hydroxypyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical properties and biological activities.
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(p-tolyl)urea: The position of the tolyl group is different, which can influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-4-3-5-16(12-14)21-19(23)20-15-6-8-17(9-7-15)22-11-10-18(13-22)24-2/h3-9,12,18H,10-11,13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLAOAAIQACNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.